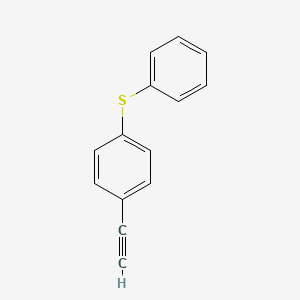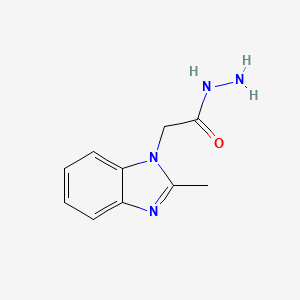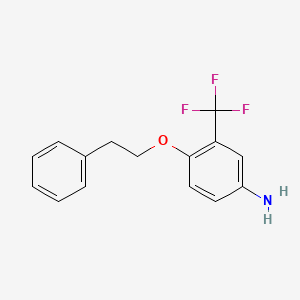
4-(Phenethyloxy)-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “4-(Phenethyloxy)-3-(trifluoromethyl)aniline” has been reported. For instance, the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline could produce the medicine teriflunomide in over 90% yield .Chemical Reactions Analysis
The activation of the C–F bond in trifluoromethyl-containing compounds like “4-(Phenethyloxy)-3-(trifluoromethyl)aniline” is a challenging task in organic synthesis. These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Electronic Properties
One significant application of compounds related to 4-(Phenethyloxy)-3-(trifluoromethyl)aniline is in the field of spectroscopy and electronic properties analysis. A study by Saravanan, Balachandran, and Viswanathan (2014) used Fourier transform infrared (FT-IR) and FT-Raman spectroscopy to investigate the vibrational, structural, thermodynamic, and electronic properties of 4-nitro-3-(trifluoromethyl)aniline, a compound with a similar structure. This research highlighted the impact of substituent groups on the molecular and electronic properties, including the total dipole moment and first-order hyperpolarizability, providing insights into the electronic behavior of such compounds (Saravanan, Balachandran, & Viswanathan, 2014).
Nonlinear Optical (NLO) Materials
Another application area is the development of nonlinear optical (NLO) materials. Revathi et al. (2017) conducted experimental and theoretical vibrational analyses of 4-chloro-3-(trifluoromethyl)aniline and its derivatives, revealing the effects of electron-donating and withdrawing substituents on the structure and vibrational spectra. This study provided valuable information for understanding and designing NLO materials with enhanced properties (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Liquid Crystal Technology
In liquid crystal technology, derivatives of 4-(Phenethyloxy)-3-(trifluoromethyl)aniline have been synthesized and studied for their liquid crystalline properties. Miyajima et al. (1995) synthesized new derivatives that exhibited stable smectic phases, demonstrating the potential of these compounds in liquid crystal displays and other related technologies (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Synthesis and Organic Chemistry
In organic synthesis, Itoh et al. (2002) described a reaction involving anilides that leads to the introduction of a hydroxy group at the para position and N-iodophenylation, showcasing the versatility of aniline derivatives in complex organic reactions and the synthesis of novel compounds (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Photoinduced Intramolecular Charge Transfer
Compounds related to 4-(Phenethyloxy)-3-(trifluoromethyl)aniline have been studied for their photochemical behavior, particularly in the context of twisted intramolecular charge transfer (TICT) states. Yang et al. (2004) explored the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, providing insights into the photophysical properties of these compounds, which could be relevant for applications in photovoltaics or molecular electronics (Yang, Liau, Wang, & Hwang, 2004).
Wirkmechanismus
Target of Action
It’s known that the compound is used in the synthesis of other compounds, suggesting it may interact with various biochemical targets .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could be crucial for its interaction with its targets.
Biochemical Pathways
The compound’s trifluoromethyl group is known to play a significant role in the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound could potentially affect biochemical pathways involving these intermediates.
Result of Action
Given its role in the synthesis of other compounds, it’s likely that its action results in the formation of new chemical entities .
Eigenschaften
IUPAC Name |
4-(2-phenylethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)13-10-12(19)6-7-14(13)20-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJZPDPCDZOKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenethyloxy)-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



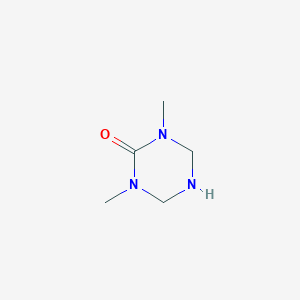

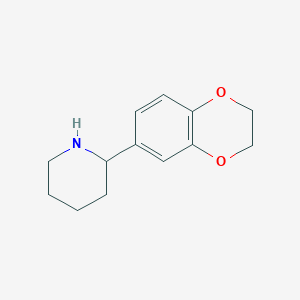
![2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine](/img/structure/B3176035.png)


![2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid](/img/structure/B3176058.png)
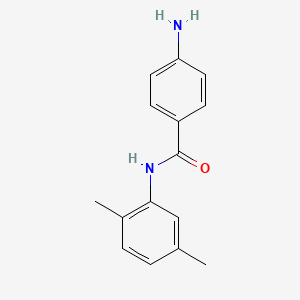
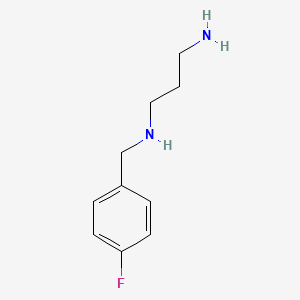
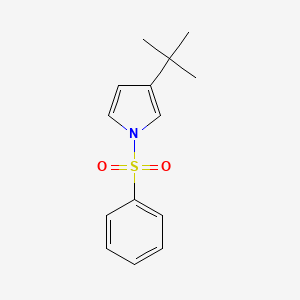
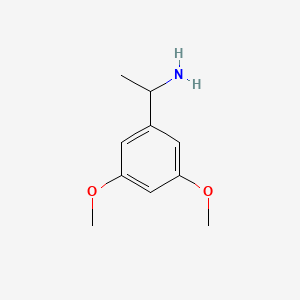
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3176089.png)
